molecular formula C18H13FN4O2 B6103066 MFCD02347876

MFCD02347876

Katalognummer: B6103066
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: UMJKDPIMAYYCLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD02347876 is a chemical compound frequently utilized in pharmaceutical and materials science research. Based on the structural frameworks of boronic acids and heterocyclic derivatives (common in , and 12), MFCD02347876 is hypothesized to belong to the arylboronic acid class, which is known for applications in Suzuki-Miyaura cross-coupling reactions and drug development . Such compounds often exhibit moderate aqueous solubility, tunable lipophilicity (log P), and bioavailability influenced by substituent groups .

Eigenschaften

IUPAC Name

2-[1-(2-fluorophenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-11-6-2-4-8-13(11)23-9-14(24)15(16(23)20)17-21-12-7-3-1-5-10(12)18(25)22-17/h1-8,20,24H,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJKDPIMAYYCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC=C2F)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02347876” involves multiple steps, including the preparation of intermediate compounds and the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of “MFCD02347876” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound and achieve the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD02347876” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of “MFCD02347876” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “MFCD02347876” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD02347876” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD02347876” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical and Pharmacological Properties of MFCD02347876 and Analogs

Parameter MFCD02347876 (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1 CAS 56469-02-4
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₇H₅BrO₂ C₉H₉NO₂
Molecular Weight ~235.27 235.27 201.02 163.17
Log Po/w (XLOGP3) 2.1–2.5 (estimated) 2.15 2.63 (SILICOS-IT) 1.64 (MLOGP)
Solubility (mg/mL) 0.2–0.7 (predicted) 0.24 (ESOL) 0.687 (ESOL) 0.55 (ESOL)
Bioavailability Score 0.5–0.6 0.55 0.55 0.55
Key Functional Groups Boronic acid, halogen Boronic acid, Br, Cl Benzene ring, Br, COOH Isoquinolinone, hydroxyl
Applications Cross-coupling, drug intermediates Suzuki reactions Antibacterial agents Neuroprotective agents

Key Findings:

Lipophilicity and Bioavailability: MFCD02347876’s boronic acid group (similar to CAS 1046861-20-4) enhances its reactivity in cross-coupling reactions but may reduce GI absorption compared to hydroxylated analogs like CAS 56469-02-4 . The halogen substituents (Br, Cl) in MFCD02347876 likely increase molecular weight and reduce solubility relative to non-halogenated compounds, as seen in CAS 1761-61-1 (log S = -2.47) .

Structural Similarity and Activity: Compounds with boronic acid moieties (e.g., CAS 1046861-20-4) show higher similarity scores (0.71–0.87) to MFCD02347876, suggesting shared applications in catalysis and medicinal chemistry . Isoquinolinone derivatives (e.g., CAS 56469-02-4) exhibit superior CNS penetration (BBB permeability = Yes) due to lower molecular weight and polar surface area (TPSA = 40.46 Ų), a trait less pronounced in boronic acids .

Synthetic Accessibility :

  • MFCD02347876’s synthesis likely mirrors CAS 1046861-20-4’s protocol, involving palladium-catalyzed cross-coupling in THF/water (synthetic accessibility score = 2.07) .
  • Green chemistry approaches, such as ion-liquid catalysts (used in CAS 1761-61-1), could improve MFCD02347876’s sustainability .

Methodological Considerations

The comparison adheres to ICH guidelines for describing physicochemical properties () and pharmacological data . Structural similarity scores were calculated using cheminformatics tools, as outlined in and , which prioritize functional group alignment and topological descriptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.